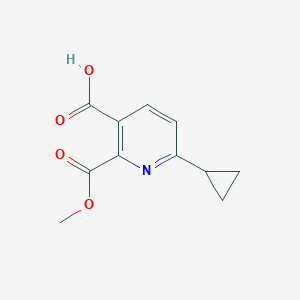
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyridine ring, along with two carboxylic acid groups and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid typically involves the cyclopropylation of pyridine derivatives followed by esterification. One common method includes the reaction of cyclopropyl bromide with pyridine-2,3-dicarboxylic acid under basic conditions to introduce the cyclopropyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Pyridine-2,3-dicarboxylic acid: Lacks the cyclopropyl and ester groups, making it less hydrophobic and potentially less bioactive.
Pyridine-2,6-dicarboxylic acid dimethyl ester: Similar ester functionality but different positioning of carboxylic acids, leading to different chemical properties and reactivity.
Cyclopropyl-pyridine derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique chemical and biological properties
Uniqueness: 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid stands out due to the presence of both the cyclopropyl group and the methyl ester, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)9-7(10(13)14)4-5-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
STWCBTUPYZCFGE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=N1)C2CC2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
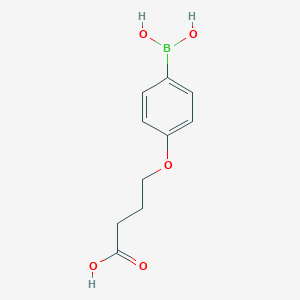
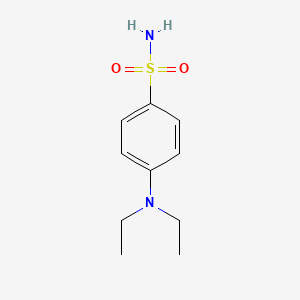
![N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8287088.png)
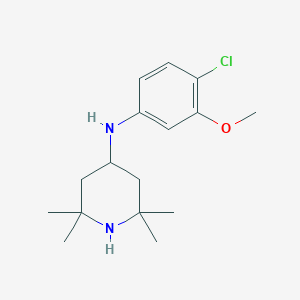
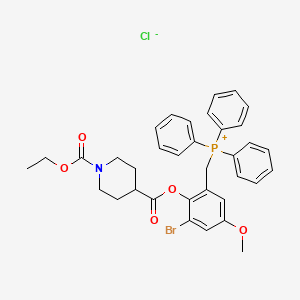
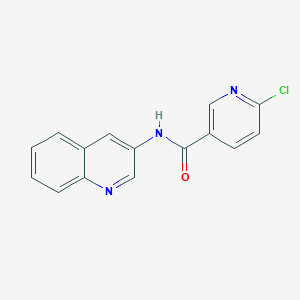
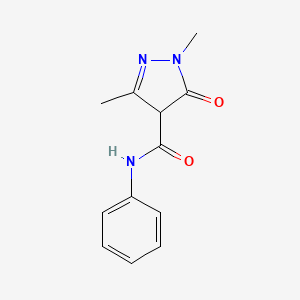
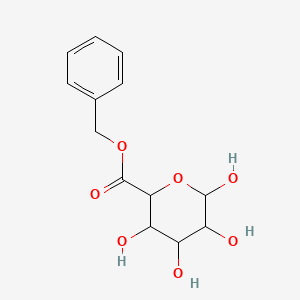
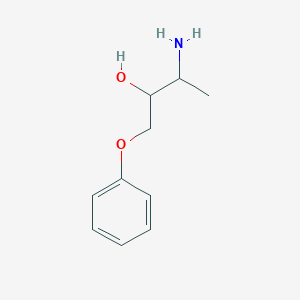
![[2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B8287162.png)
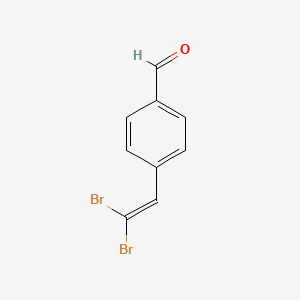
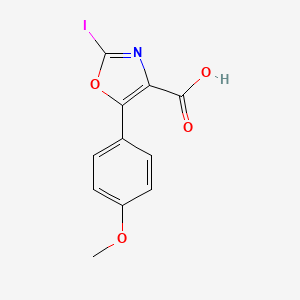
![1-N-[6-ethylthieno[2,3-d]pyrimidin-4-yl]cyclohexane-1,4-diamine](/img/structure/B8287186.png)
![2,8-Dimethoxycarbonyl-4,6-dihydroxy-10-methylpyrido[3,2-g]quinoline](/img/structure/B8287194.png)
